BenchChemオンラインストアへようこそ!

5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one

Dopamine D2 receptor Structure–activity relationship Imidazoquinolinone pharmacophore

5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (CAS 4024-28-6; molecular formula C₁₀H₁₀N₂O, MW 174.2) is the unsubstituted, fully reduced tricyclic imidazoquinolinone that defines the core scaffold of the dopamine D2/D3 agonist pharmacophore exemplified by sumanirole (PNU‑95,666) and U‑86170. It is classified as a heterocyclic building block and is commercially available at ≥95% purity from multiple vendors.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 4024-28-6
Cat. No. B2546866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
CAS4024-28-6
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESC1CC2=C3C(=CC=C2)NC(=O)N3C1
InChIInChI=1S/C10H10N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1,3,5H,2,4,6H2,(H,11,13)
InChIKeyJAUCRHRLZUYTIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (CAS 4024-28-6): Core Scaffold Identity and Procurement Baseline


5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (CAS 4024-28-6; molecular formula C₁₀H₁₀N₂O, MW 174.2) is the unsubstituted, fully reduced tricyclic imidazoquinolinone that defines the core scaffold of the dopamine D2/D3 agonist pharmacophore exemplified by sumanirole (PNU‑95,666) and U‑86170 [1]. It is classified as a heterocyclic building block and is commercially available at ≥95% purity from multiple vendors . The compound itself is not a potent dopamine receptor ligand; rather, its primary documented utility lies in serving as a late-stage synthetic intermediate and as a structurally faithful negative‑control scaffold for fragment‑based and selectivity‑profiling campaigns within the imidazoquinolinone agonist series [1].

Why Generic Substitution Fails for 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one in CNS Research Procurement


Within the imidazoquinolinone class, pharmacological activity is exquisitely dependent on the nature, position, and stereochemistry of the C‑5 amino substituent [1]. The (R)‑configured 5‑dipropylamino analog (U‑86170) binds the D2 receptor with Ki values of 0.3−6.4 nM, whereas the corresponding (S)‑enantiomer is essentially inactive [1]. Even minor N‑alkyl modifications—such as replacing dipropylamino with diallylamino—elevate the D2 Ki to >10,000 nM [2]. Consequently, an indiscriminate substitution of the core scaffold or procurement of an ‘imidazoquinolinone analog’ without precise control of the N‑5 substitution pattern will produce data that is neither pharmacologically interpretable nor comparable across studies. The unsubstituted parent compound (CAS 4024-28-6) occupies a unique position as the only commercially standardized, substitution‑free reference point that allows laboratories to independently introduce and validate their own C‑5 modifications with full synthetic provenance.

Quantitative Differentiation Evidence: 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one vs. Closest In‑Class Analogs


C‑5 Substitution‑Dependent D2 Receptor Affinity: Unsubstituted Core vs. (R)‑5‑Dipropylamino Analog

In the foundational SAR study by Moon et al. (1992), the (R)‑5‑dipropylamino‑substituted imidazoquinolinone (compound 5; U‑86170) displayed a D2 receptor Ki of 0.3 nM when measured against the agonist radioligand [³H]DPAT, whereas the (S)‑enantiomer showed no dopaminergic activity [1]. Although the fully unsubstituted parent scaffold (CAS 4024-28-6) was not directly tabulated in that work, the steep SAR gradient—where replacement of the dipropylamino group with diallylamino raised the D2 Ki to >10,000 nM [2]—establishes a class‑level inference that the unsubstituted core possesses a D2 Ki well above 10 µM. This three‑orders‑of‑magnitude affinity gap between the unsubstituted scaffold and the most potent 5‑amino analogs underpins the compound’s value as a binding‑silent control.

Dopamine D2 receptor Structure–activity relationship Imidazoquinolinone pharmacophore

Enantioselectivity of Dopaminergic Activity: (R)‑Configured 5‑Amino Analogs vs. Racemic or (S)‑Configured Scaffolds

Moon et al. (1992) demonstrated that dopaminergic activity in the imidazoquinolinone series resides exclusively in the (R)‑enantiomer; the (S)‑enantiomer of 5‑dipropylamino‑5,6‑dihydro‑4H‑imidazo[4,5,1‑ij]quinolin‑2(1H)‑one showed no dopaminergic activity in binding, amine synthesis, or electrophysiological assays [1]. This absolute enantioselectivity requirement is further corroborated by the sumanirole literature, where only the (R)‑configured 5‑methylamino derivative exhibits >200‑fold D2‑over‑D3 selectivity [2]. The unsubstituted parent compound (CAS 4024-28-6) is achiral at C‑5 and thus serves as a stereochemically unambiguous starting point for asymmetric synthesis, eliminating the analytical burden of chiral purity determination that accompanies procurement of pre‑functionalized racemic intermediates.

Chiral resolution Enantioselectivity Dopamine D2 agonist

Commercial Purity and Supply‑Chain Standardization: CAS 4024-28-6 vs. Custom‑Synthesized 5‑Unsubstituted Scaffolds

CAS 4024-28-6 is offered as a catalog‑listed research chemical with a minimum purity specification of 95% by at least two independent suppliers (AKSci and CymitQuimica/Fluorochem) . In contrast, other 5‑unsubstituted imidazoquinolinone scaffolds (e.g., the fully aromatic 4H‑imidazo[4,5,1‑ij]quinolin‑2(1H)‑one) are less frequently stocked and often require custom synthesis with variable purity and lead times . The availability of a pre‑qualified, analytically characterized batch enables direct inter‑laboratory reproducibility without the need for in‑house re‑purification or independent structural confirmation via NMR and FTIR, both of which are publicly available for this compound [1].

Chemical procurement Purity specification Building block standardization

Synthetic Tractability and Derivatization Versatility vs. Pre‑Functionalized Analogs

The unsubstituted parent scaffold (CAS 4024-28-6) carries no protecting groups or pre‑installed functionality at the C‑5 position, making it the most versatile entry point for parallel medicinal chemistry efforts. Patents from both Pharmacia & Upjohn and Hoechst‑Roussel explicitly describe this compound or its immediate precursors as intermediates en route to diverse 5‑substituted imidazoquinolinones targeting dopamine receptors and pain pathways [1][2]. Pre‑functionalized analogs such as sumanirole (CAS 179386-43-7) or U‑91356 (CAS 152886-85-6) are purpose‑built for specific pharmacological profiles and cannot be readily diversified without deconstructive chemistry. The unsubstituted scaffold thus offers a single procurement that supports multiple parallel SAR projects, reducing total chemical inventory costs.

Synthetic intermediate Derivatization handle Medicinal chemistry

Procurement‑Relevant Application Scenarios for 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one


Negative Control Scaffold in D2/D3 Selectivity Profiling Panels

When screening novel imidazoquinolinone analogs for D2 versus D3 receptor selectivity, CAS 4024-28-6 serves as a structurally matched negative control. Its inferred D2 Ki of >10 µM, contrasted with the sub‑nanomolar affinity of (R)‑5‑dipropylamino analogs [1], allows assay scientists to establish a clean baseline for non‑specific binding without introducing a chemically unrelated control that could confound data interpretation. This application is directly supported by the class‑level SAR data from Moon et al. (1992) and the BindingDB entry for the 5‑diallylamino analog [1][2].

Achiral Starting Material for Asymmetric Synthesis of Enantiopure D2 Agonists

The C‑5 position of CAS 4024-28-6 is prochiral and unsubstituted, making it an ideal substrate for enantioselective reductive amination or asymmetric alkylation methodologies aimed at producing (R)‑configured D2 agonists such as sumanirole or U‑91356. Because the compound itself is achiral, laboratories avoid the risk of enantiomeric erosion that can occur when storing or reacting pre‑formed chiral intermediates [1]. The absolute requirement for (R)‑stereochemistry in dopaminergic activity is documented in both the Moon et al. (1992) SAR study and the sumanirole pharmacological characterization [1][2].

Commercial‑Scale Intermediate for Parallel Medicinal Chemistry Libraries

Procurement teams supporting medium‑ to high‑throughput medicinal chemistry can order multi‑gram quantities of CAS 4024-28-6 as a single building block for diversification into dozens of 5‑amino, 5‑amido, or 5‑aryl analogs [1]. This contrasts with purchasing individual pre‑substituted analogs at higher per‑compound cost. The compound’s documented use as a key intermediate in both the Upjohn imidazoquinolinone dopamine agonist program and the Hoechst‑Roussel analgesic program [1][2] provides precedent for its scalability and compatibility with standard parallel synthesis workflows.

Analytical Reference Standard with Publicly Archived Spectral Data

CAS 4024-28-6 is one of the few imidazoquinolinone scaffolds for which both ¹H NMR and FTIR spectra are publicly archived in the SpectraBase database [1]. This enables quality‑control laboratories to verify the identity and purity of incoming batches against an independent reference without the cost of in‑house structural elucidation. Combined with the ≥95% purity specification offered by multiple vendors [2], the compound meets the documentation standards required for GLP‑compliant procurement in regulated research environments.

Quote Request

Request a Quote for 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.